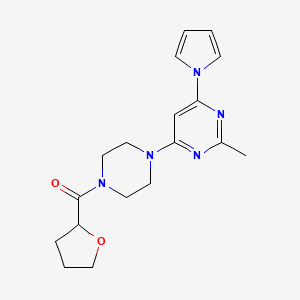
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperazine ring, a pyrimidine moiety, and a tetrahydrofuran group, which contribute to its biological properties. The presence of the pyrrole and pyrimidine rings is particularly noteworthy as these structures are often associated with various pharmacological activities.
Antihyperglycemic Activity
A study highlighted the potential of pyrrole and pyrrolopyrimidine derivatives, including compounds similar to the target compound, as dipeptidyl peptidase IV (DPP-IV) inhibitors. These inhibitors are crucial for managing blood glucose levels in diabetic patients. The introduction of specific substituents in the structure significantly enhanced their potency and stability against enzymatic degradation .
Table 1: Summary of Antihyperglycemic Activities
| Compound | Activity | Reference |
|---|---|---|
| Compound Ia | Moderate DPP-IV Inhibition | |
| Compound IVg | High DPP-IV Inhibition | |
| Target Compound | Potential DPP-IV Inhibitor | This Study |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of derivatives related to the target compound. Research has demonstrated that certain pyrimidine derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy
| Compound | MIC (µM) | Bacteria Targeted |
|---|---|---|
| Hybrid 2a | 20 | S. aureus |
| Hybrid 2b | 40 | E. coli |
| Target Compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways. For example, DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which play a vital role in insulin signaling and glucose metabolism. Similarly, antimicrobial activity may be attributed to interference with bacterial cell wall synthesis or function .
Case Studies
Several case studies have evaluated compounds structurally related to the target compound:
- DPP-IV Inhibitors : A series of studies focused on pyrrole-based DPP-IV inhibitors demonstrated their potential in lowering blood glucose levels effectively in animal models.
- Antimicrobial Studies : Research involving pyrimidine derivatives revealed promising results against multi-drug resistant strains, emphasizing the need for further exploration into their therapeutic applications.
Propiedades
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-14-19-16(21-6-2-3-7-21)13-17(20-14)22-8-10-23(11-9-22)18(24)15-5-4-12-25-15/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDDAFDPEXCJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3CCCO3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













